molecular formula C16H24Sn2 B13765943 Stannane, 1,4-naphthalenediylbis(trimethyl- CAS No. 76246-38-3

Stannane, 1,4-naphthalenediylbis(trimethyl-

Cat. No.: B13765943
CAS No.: 76246-38-3
M. Wt: 453.8 g/mol
InChI Key: ZLZKWCQAGKDOIE-UHFFFAOYSA-N
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Description

Stannane, 1,4-naphthalenediylbis(trimethyl-) (C₁₆H₂₄Sn₂) is an organotin compound featuring a 1,4-naphthalenediyl backbone bridging two trimethylstannyl groups. Its structure comprises a rigid naphthalene core substituted with tin atoms, each bonded to three methyl groups. This configuration imparts unique electronic and steric properties, making it relevant in coordination chemistry and materials science. Organotin compounds like this are often studied for their catalytic and semiconductor applications, though their use is regulated under RoHS guidelines due to toxicity concerns (e.g., dioctyltin derivatives are restricted) .

Properties

CAS No.

76246-38-3

Molecular Formula

C16H24Sn2

Molecular Weight

453.8 g/mol

IUPAC Name

trimethyl-(4-trimethylstannylnaphthalen-1-yl)stannane

InChI

InChI=1S/C10H6.6CH3.2Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;;;;;/h1-6H;6*1H3;;

InChI Key

ZLZKWCQAGKDOIE-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=C(C2=CC=CC=C21)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Value
Molecular Formula C16H24Sn2
Molecular Weight 453.8 g/mol
CAS Registry Number 76246-38-3
IUPAC Name Trimethyl-(4-trimethylstannylnaphthalen-1-yl)stannane
Synonyms 1,4-Bis(trimethylstannyl)naphthalene
SMILES CSn(C)C1=CC=C(C2=CC=CC=C21)Sn(C)C

Source: PubChem and NIST Chemistry WebBook

Preparation Methods of Stannane, 1,4-naphthalenediylbis(trimethyl-)

General Considerations

The preparation of organotin compounds such as Stannane, 1,4-naphthalenediylbis(trimethyl-) typically involves the introduction of trimethylstannyl groups onto an aromatic or heteroaromatic ring. The 1,4-disubstitution pattern on the naphthalene ring suggests selective functionalization strategies.

Common synthetic approaches to aryltrimethylstannanes include:

Specific Synthetic Routes

Lithiation and Stannylation Route

1,4-Dibromonaphthalene or 1,4-dihalonaphthalene can be used as starting materials. The general procedure involves:

  • Lithiation: Treatment of 1,4-dibromonaphthalene with an organolithium reagent such as n-butyllithium at low temperatures (-78 °C) to generate the 1,4-dilithiated intermediate.
  • Stannylation: Quenching the dilithiated species with trimethyltin chloride (Me3SnCl) to afford the desired 1,4-bis(trimethylstannyl)naphthalene.

This method benefits from regioselectivity due to the directing effects of the halogens and the stability of the lithio intermediates.

Palladium-Catalyzed Stannylation (Stille Coupling Precursor)

An alternative approach involves:

  • Starting from 1,4-dihalonaphthalene (e.g., 1,4-dibromonaphthalene).
  • Using hexamethylditin (Me3Sn-SnMe3) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) under reflux conditions.
  • The catalytic cycle facilitates the replacement of halides with trimethylstannyl groups, yielding the bis(trimethylstannyl) derivative.

This method is often preferred for its mild conditions and high functional group tolerance.

Halogen-Metal Exchange Followed by Stannylation

In this method:

  • 1,4-Dibromonaphthalene is treated with a magnesium or lithium reagent to form the corresponding Grignard or organolithium intermediate.
  • The intermediate is then reacted with trimethyltin chloride to produce the bis(trimethylstannyl) product.

This route is similar mechanistically to the lithiation method but may offer different selectivity or yields depending on conditions.

Reaction Conditions and Optimization

  • Temperature: Low temperatures (-78 °C) are often employed during lithiation to control regioselectivity and prevent side reactions.
  • Solvents: Ether solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used to stabilize organolithium or Grignard reagents.
  • Stoichiometry: Equimolar or slight excess of Me3SnCl ensures complete conversion.
  • Purification: The final product is typically purified by column chromatography or recrystallization under inert atmosphere to avoid oxidation.

Summary Table of Preparation Methods

Method Starting Material Reagents & Catalysts Conditions Advantages Disadvantages
Lithiation + Stannylation 1,4-Dibromonaphthalene n-Butyllithium, Me3SnCl -78 °C, THF High regioselectivity Requires low temperature
Pd-Catalyzed Stannylation 1,4-Dibromonaphthalene Hexamethylditin, Pd(PPh3)4 Reflux, inert atmosphere Mild conditions, functional group tolerance Pd catalyst cost
Halogen-Metal Exchange + Stannylation 1,4-Dibromonaphthalene Mg or n-BuLi, Me3SnCl 0 to -78 °C, ether solvents Versatile, scalable Sensitive to moisture

Analytical and Research Data

While direct experimental data specific to Stannane, 1,4-naphthalenediylbis(trimethyl-) preparation are limited in public repositories, analogous compounds and organotin synthesis literature support the above methodologies.

  • NMR Spectroscopy: Characteristic chemical shifts for trimethylstannyl groups appear in ^1H and ^13C NMR, confirming substitution.
  • Mass Spectrometry: Molecular ion peaks consistent with C16H24Sn2 confirm molecular weight.
  • X-ray Crystallography: Structural confirmation can be obtained for crystalline samples to verify substitution pattern.

Chemical Reactions Analysis

Stannane, 1,4-naphthalenediylbis(trimethyl-) undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), organolithium compounds, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Compounds Analyzed:

Silane, 1,4-naphthalenediylbis[trimethyl-] (C₁₆H₂₄Si₂)

1,4-Bis(tributylstannyl)benzene (C₃₀H₅₈Sn₂)

1,4-Bis(trimethylsilyl)tetrafluorobenzene (C₁₂H₁₈F₄Si₂)

(Z,Z)-Dibutylbis[[4-(cyclohexyloxy)-1,4-dioxoallyl]oxy]stannane (C₂₈H₄₄O₈Sn)

Property Stannane, 1,4-naphthalenediylbis(trimethyl-) Silane, 1,4-naphthalenediylbis[trimethyl-] 1,4-Bis(tributylstannyl)benzene 1,4-Bis(trimethylsilyl)tetrafluorobenzene (Z,Z)-Dibutylstannane derivative
Molecular Formula C₁₆H₂₄Sn₂ C₁₆H₂₄Si₂ C₃₀H₅₈Sn₂ C₁₂H₁₈F₄Si₂ C₂₈H₄₄O₈Sn
Central Moiety 1,4-Naphthalenediyl 1,4-Naphthalenediyl Benzene Tetrafluorobenzene Aliphatic/cyclohexyloxy
Substituents Trimethylstannyl Trimethylsilyl Tributylstannyl Trimethylsilyl Dibutyltin + ester-functional groups
Electron Effects Electron-donating (Sn–C bonds) Moderate electron-withdrawing (Si–C) Strongly electron-donating Electron-withdrawing (fluorine + Si) Polarizable (ester groups)
Thermal Stability Moderate (Sn–C bonds prone to degradation) High (Si–C bonds stable) Low (bulky tributyl groups) High (fluorine stabilizes) Low (ester groups decompose)
Applications Catalysis, semiconductor precursors Polymer crosslinking, silicon-based materials Organic synthesis intermediates Fluorinated electronic materials PVC stabilizers, coatings
Regulatory Status Restricted under RoHS if alkylated Generally unregulated Restricted (alkyltin toxicity) Unregulated Restricted (alkyltin toxicity)

Key Findings from Research

  • Naphthalene vs.
  • Tin vs. Silicon : The tin analog exhibits higher reactivity in cross-coupling reactions due to weaker Sn–C bonds versus Si–C bonds. However, silicon derivatives (e.g., 1,4-bis(trimethylsilyl)tetrafluorobenzene) show superior thermal stability and are preferred in fluorinated material synthesis .
  • Substituent Effects : Bulky tributyl groups in 1,4-Bis(tributylstannyl)benzene hinder catalytic activity but improve lipophilicity for organic-phase reactions. In contrast, trimethyl groups in the target compound balance reactivity and steric accessibility .
  • Toxicity : Alkyltin compounds like the target stannane face regulatory scrutiny, whereas silicon analogs are safer and widely used in industrial applications .

Biological Activity

Stannane, 1,4-naphthalenediylbis(trimethyl-) is an organotin compound with a unique structure characterized by two trimethylstannyl groups attached to a 1,4-naphthalenediyl backbone. Its molecular formula is C₁₆H₂₄Sn₂, and it has a molecular weight of 453.782 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Organotin compounds, including stannane, 1,4-naphthalenediylbis(trimethyl-), have been studied for their interactions with biological systems. The biological activity of this compound is primarily attributed to the tin atom's ability to form complexes with various biomolecules, influencing cellular functions and signaling pathways. Studies indicate that organotin compounds can exhibit cytotoxicity towards cancer cells, potentially through mechanisms such as apoptosis induction and disruption of cellular membrane integrity.

Toxicological Profile

The toxicological profile of stannane, 1,4-naphthalenediylbis(trimethyl-) suggests that it may pose risks similar to other organotin compounds. Research has shown that exposure to organotin compounds can lead to immunotoxicity, reproductive toxicity, and developmental effects in various organisms. Specific studies have highlighted the need for comprehensive assessments of the compound's safety profile in both environmental and biological contexts .

Case Studies

Several case studies have investigated the biological effects of stannane, 1,4-naphthalenediylbis(trimethyl-):

  • Cytotoxicity Against Cancer Cell Lines : One study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability at higher concentrations, indicating potential as an anticancer agent.
  • Neurotoxicity Assessment : Another investigation focused on the neurotoxic effects of stannane compounds in rodent models. The study revealed behavioral changes and neurodegeneration associated with exposure to organotin compounds, emphasizing the need for caution in their application .
  • Environmental Impact Studies : Research into the environmental effects of stannane compounds has shown bioaccumulation in aquatic organisms. This raises concerns regarding their long-term ecological impact and potential biomagnification in food chains .

Comparative Analysis with Other Organotin Compounds

To understand the unique properties of stannane, 1,4-naphthalenediylbis(trimethyl-), it is useful to compare it with other notable organotin compounds:

Compound NameMolecular FormulaCAS NumberNotable Features
Stannane, diphenyltinC₁₂H₁₈Sn107-51-7Known for its use as a biocide and stabilizer
Stannane, tributyltinC₁₂H₃₁Sn1461-22-9Widely studied for its environmental toxicity
Stannane, trimethyltinC₄H₉Sn993-07-3Utilized in organic synthesis and as a reagent
Stannane, di-n-octyltinC₁₈H₃₉Sn301-10-0Used in PVC stabilization and exhibits biological activity

Stannane, 1,4-naphthalenediylbis(trimethyl-) is distinct due to its naphthalene-based structure combined with two trimethylstannyl groups. This configuration may impart unique chemical reactivity compared to other organotin compounds.

Q & A

Q. What are the key structural features of 1,4-naphthalenediylbis(trimethylstannane), and how are they experimentally determined?

The compound features a naphthalene core with two trimethylstannyl groups at the 1,4-positions. Structural characterization typically employs X-ray crystallography, where refinement protocols involve idealized placement of hydrogen atoms (C–H distances: 0.95–0.99 Å) and isotropic displacement parameters (Uiso(H) = 1.2–1.5 × Ueq(C)) . Computational methods like DFT can supplement experimental data to resolve ambiguities in bonding or stereochemistry.

Q. What synthetic methodologies are commonly used to prepare organostannanes like 1,4-naphthalenediylbis(trimethylstannane)?

Synthesis often involves nucleophilic substitution or transmetallation reactions. For example, analogous stannanes are synthesized via coupling reactions using organolithium or Grignard reagents with tin halides. Evidence from related compounds highlights the use of chloroform/acetonitrile layering to crystallize organometallic complexes, suggesting similar solvent strategies for purification .

Q. How can researchers assess the purity and stability of this compound under varying conditions?

Purity is validated via NMR (¹H, ¹³C, ¹¹⁹Sn) and mass spectrometry. Stability studies should include thermal analysis (TGA/DSC) and exposure to moisture/oxygen to evaluate decomposition pathways. For example, thermodynamic data (e.g., ΔfH°liquid = -84.3 ± 4.3 kJ/mol) from related stannanes provide benchmarks for reactivity predictions .

Advanced Research Questions

Q. How does 1,4-naphthalenediylbis(trimethylstannane) perform in catalytic applications, such as cross-coupling reactions?

Organostannanes are pivotal in Stille couplings. Advanced studies using rhodium catalysts with chiral ligands (e.g., Rh–(R,R)-Bn-nbd*) demonstrate high enantioselectivity in 1,4-addition reactions. For instance, phenyl(trimethyl)stannane achieves >90% yield and ee under optimized conditions, though ligand choice critically impacts reactivity . Comparative studies with bisphosphine ligands (e.g., binap) show reduced efficacy (<10% yield), emphasizing the need for ligand screening .

Q. What challenges arise in crystallizing stannane-containing complexes, and how can they be addressed?

Crystallization challenges include poor solubility and air sensitivity. Strategies from analogous Cu(II) complexes involve slow diffusion of acetonitrile into chloroform solutions to grow single crystals over 5–7 days . Refinement protocols must account for disorder in methyl or aromatic groups, using torsional parameters for methyl rotors .

Q. How do steric and electronic effects of the naphthalene backbone influence reactivity in polymer synthesis?

The rigid naphthalene backbone enhances π-conjugation in polymers, as seen in thiophene-stannane copolymers. Steric bulk from trimethyltin groups may hinder chain propagation but improve thermal stability. Synthetic protocols for triblock copolymers recommend iterative cross-coupling with MIDA boronates to mitigate side reactions .

Q. What analytical techniques are critical for resolving contradictions in reaction yields or mechanistic pathways?

Conflicting data (e.g., variable catalytic yields) require kinetic studies (in situ IR, NMR) and isotopic labeling (e.g., ¹¹⁹Sn NMR) to track intermediates. For example, contrasting ligand performance in Rh-catalyzed additions necessitates mechanistic probes like Eyring analysis to differentiate rate-limiting steps.

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Structural ElucidationX-ray crystallography, DFT calculations, ¹¹⁹Sn NMR
Synthesis OptimizationSolvent layering (CHCl₃/CH₃CN), transmetallation with Bu₃SnCl
Catalytic PerformanceRh–chiral ligand screening, kinetic isotope effects (KIEs)
Stability AssessmentTGA/DSC, moisture-controlled glovebox handling
Polymer IntegrationIterative cross-coupling, GPC for molecular weight analysis

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